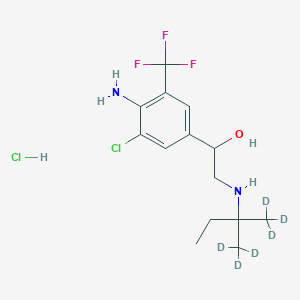
Atr-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-15 is a potent inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, particularly in the repair of single-stranded DNA breaks. This compound has an inhibitory concentration (IC50) of 8 nanomolar against ATR kinase and also targets LoVo cells, DNA-dependent protein kinase (DNA-PK), and phosphoinositide 3-kinase (PI3K) with higher IC50 values .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturing companies. general synthetic methods for ATR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Atr-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Atr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATR kinase in DNA damage response pathways.
Biology: Employed in cell-based assays to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new ATR inhibitors and related compounds for pharmaceutical applications.
Wirkmechanismus
Atr-IN-15 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including the arrest of the cell cycle by activation of intra-S-phase and G2-M-phase checkpoints, stabilization of replication forks, and the repair of DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BAY 1895344: Another ATR inhibitor with potent activity against ATR kinase.
AZD6738: An ATR inhibitor used in combination with other therapies for cancer treatment.
M6620: An ATR inhibitor explored in clinical trials for its potential to enhance the efficacy of DNA-damaging agents.
Uniqueness
Atr-IN-15 is unique due to its high potency and selectivity for ATR kinase. It has a lower IC50 value compared to other ATR inhibitors, making it a valuable tool for studying ATR-related pathways and developing new therapeutic strategies.
Eigenschaften
Molekularformel |
C19H22N8O |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |
InChI-Schlüssel |
ZZBXMUWXLWRZGV-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
Kanonische SMILES |
CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


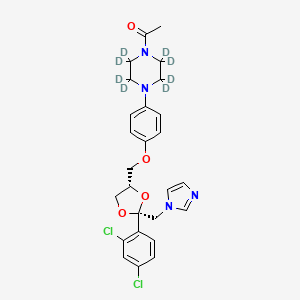
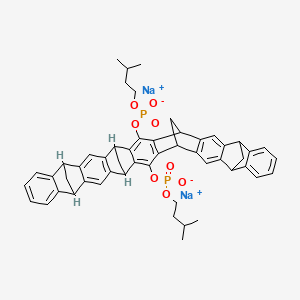
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
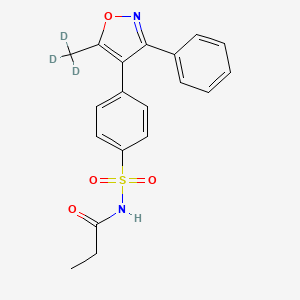

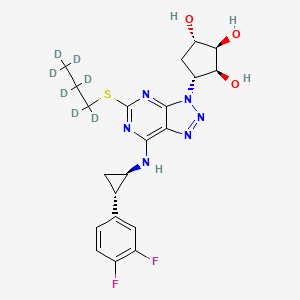
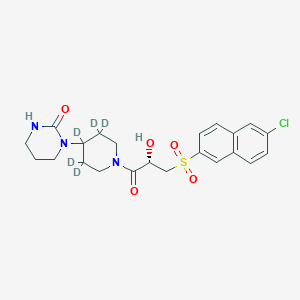
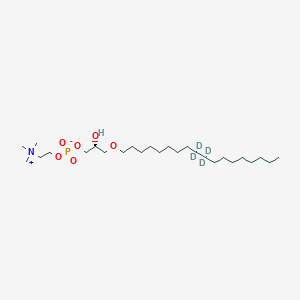
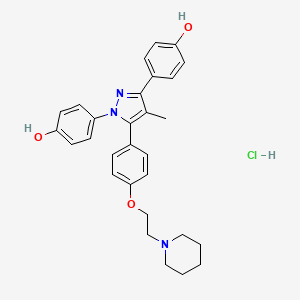
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
